Pirodavir

概要

説明

Pirodavir is an experimental antipicornavirus agent . It belongs to the class of organic compounds known as benzoic acid esters . It has been considered as a candidate for the treatment of rhinoviral infections associated with the common cold .

Synthesis Analysis

Pirodavir was developed through a synthesis approach that led to the discovery of novel pyridazinyl oxime ether compounds . These compounds are related to the structure of pirodavir and are orally bioavailable .Molecular Structure Analysis

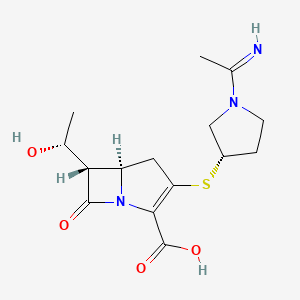

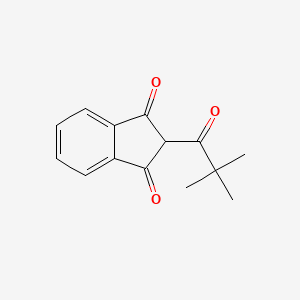

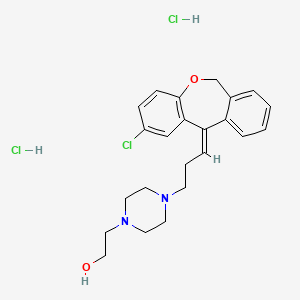

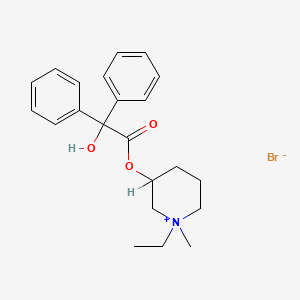

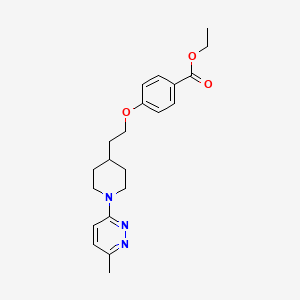

The molecular formula of Pirodavir is C21H27N3O3 . Its molecular weight is approximately 369.4574 . The IUPAC name for Pirodavir is ethyl 4- [2- [1- (6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate .Chemical Reactions Analysis

Pirodavir has been found to inhibit the uncoating reaction of rhinovirus . It was also found to be very potent in a virus yield reduction assay .Physical And Chemical Properties Analysis

Pirodavir is a lipophilic weak base with low aqueous solubility . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Broad-Spectrum Inhibitor of Rhinoviruses

Pirodavir has been discovered as a broad-spectrum inhibitor of rhinoviruses . Rhinoviruses are the main culprits of the common cold . The potential market for an effective common cold drug is huge, and Pirodavir could be a promising candidate .

Antiviral Activity

Pirodavir has shown significant antiviral activity . It has been used in the search for antivirals that are active against rhinoviruses . This makes it a potential candidate for the development of new antiviral drugs .

Treatment of Common Cold

Given that a specific antiviral agent is not included in any of the drugs currently marketed for the treatment of colds, Pirodavir could be a potential candidate for the development of an effective common cold drug .

Intranasal Formulation

The common cold is a nasal infection, and Pirodavir could potentially be developed into an intranasal formulation . This would bring the antiviral to the place where the virus replicates, potentially increasing its effectiveness .

Cytotoxic Activity

Pirodavir has been used in the screening of cytotoxic activity . This could potentially lead to the development of new treatments for diseases that involve abnormal cell growth .

Anti-Rhinovirus Properties

Pirodavir has been studied for its anti-rhinovirus properties . This makes it a potential candidate for the development of new treatments for diseases caused by rhinoviruses .

作用機序

Target of Action

Pirodavir is an antipicornavirus agent . Its primary targets are the Genome polyproteins of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . These polyproteins play a crucial role in the replication of the virus.

Mode of Action

Pirodavir acts as a capsid binder . It interacts with the viral capsid proteins, which are responsible for enclosing the genetic material of the virus and recognizing cellular receptors during viral entry . This interaction inhibits the virus’s ability to enter host cells, thereby preventing the virus from replicating .

Biochemical Pathways

It is known that pirodavir interferes with the early steps of the picornavirus replicative cycle . By binding to the viral capsid, Pirodavir prevents the virus from entering host cells and releasing its genetic material, thereby disrupting the viral replication process .

Pharmacokinetics

It is known that pirodavir’s main weakness is its cytotoxicity on cell cultures at relatively low doses .

Result of Action

The result of Pirodavir’s action is the inhibition of viral replication. By binding to the viral capsid, Pirodavir prevents the virus from entering host cells and releasing its genetic material. This disrupts the viral replication process and prevents the spread of the virus .

Action Environment

The environment can significantly influence the action of Pirodavir. For instance, mucociliary transport and absorption can reduce the concentration of almost any chemical that is administered into the nose by half within just 15-20 minutes . This could potentially affect the efficacy of Pirodavir when administered as a nasal spray .

特性

IUPAC Name |

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIOGFOPPOUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869699 | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirodavir | |

CAS RN |

124436-59-5 | |

| Record name | Pirodavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirodavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRODAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pirodavir?

A1: Pirodavir is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].

Q2: How does Pirodavir binding to the viral capsid inhibit viral replication?

A2: Pirodavir binding to the viral capsid interferes with several crucial steps in the viral replication cycle:

- Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, Pirodavir can directly block the virus's ability to attach to host cells [].

- Stabilization of Viral Capsid: Pirodavir binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].

Q3: What is the molecular formula and weight of Pirodavir?

A3: Unfortunately, the specific molecular formula and weight of Pirodavir are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for Pirodavir?

A4: The provided research papers do not include detailed spectroscopic data for Pirodavir.

Q5: How do structural modifications of Pirodavir affect its antiviral activity?

A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of Pirodavir can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in Pirodavir with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of Pirodavir's susceptibility to hydrolysis [].

Q6: What is known about the pharmacokinetic profile of Pirodavir?

A9: Pirodavir, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].

Q7: Is there evidence of resistance development to Pirodavir?

A7: Yes, resistance development is a concern with Pirodavir.

- Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to Pirodavir []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.

Q8: Are there other antiviral agents being explored as alternatives to Pirodavir?

A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:

- Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].

- Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].

- Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。